
methyl 2-cyano-2-methyl-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-cyano-2-phenylpropanoate” is a chemical compound with the molecular formula C11H11NO2 . It is a synthetic compound that holds immense potential in scientific research.
Synthesis Analysis
The synthesis of cyanoacetamides, a class of compounds to which “Methyl 2-cyano-2-phenylpropanoate” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-cyano-2-phenylpropanoate” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 189.210 Da .Chemical Reactions Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
“Methyl 2-cyano-2-phenylpropanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 331.0±22.0 °C at 760 mmHg, and a flash point of 156.1±9.1 °C .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
A remarkable application of methyl 2-cyano-2-phenylpropanoate is in the field of asymmetric synthesis. For example, it has been used in the asymmetric 1,4-addition of arylboronic acids, catalyzed by rhodium coordinated with a chiral diene ligand, to produce high yields of methyl 3,3-diaryl-2-cyanopropanoates with high enantioselectivity. This process is significant for the synthesis of chiral molecules, such as (R)-tolterodine, showcasing the compound's utility in creating complex, biologically active molecules (S. Sörgel et al., 2008).
DNA Binding Studies
Further, its derivatives have been synthesized and examined for their DNA binding interactions. For instance, various amide derivatives of dexibuprofen, where methyl 2-cyano-2-phenylpropanoate is a core structural component, have been studied for their ability to bind with DNA. These studies utilize experimental techniques like UV-visible and fluorescence spectroscopy, and theoretical methods such as molecular docking, to understand the interaction mechanisms, which could have implications for drug design and molecular biology research (N. Arshad et al., 2017).
Material Science Applications
In material science, methyl 2-cyano-2-phenylpropanoate-related compounds have been explored for their potential in creating novel materials. For example, studies on the synthesis and characterization of novel cholesteric glassy liquid crystals, which involve the chemical modification of the compound, highlight its role in the development of advanced materials with potential applications in optical devices and displays (Chunki Kim et al., 2008).
Catalysis Research
Methyl 2-cyano-2-phenylpropanoate also finds applications in catalysis research, particularly in reactions involving the formation of carbon-carbon bonds. A study on the palladium-catalyzed methylation of aryl C-H bonds using peroxides, with this compound as a potential substrate, showcases innovative approaches to catalytic methylation, crucial for the synthesis of complex organic molecules (Yuhua Zhang et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-cyano-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFPWLHRPZDLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
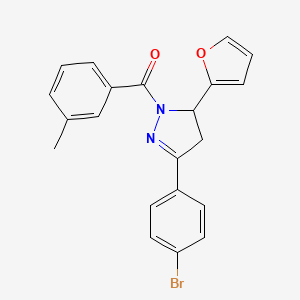
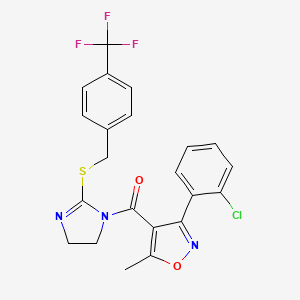
![4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine](/img/structure/B2652991.png)
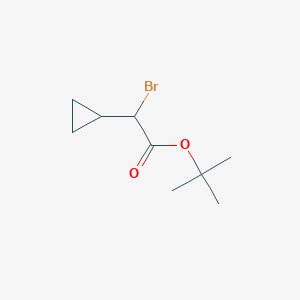
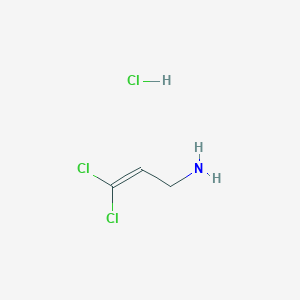

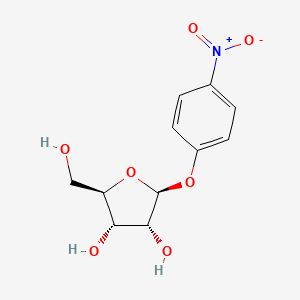
![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)
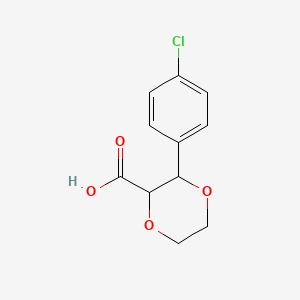

![2-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2653005.png)
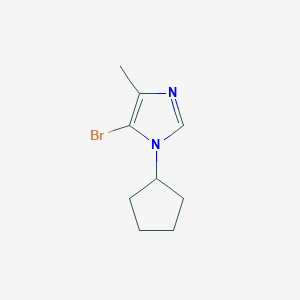

![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)
